3-(2-Aminophenyl)prop-2-yn-1-ol
Description
3-(2-Aminophenyl)prop-2-yn-1-ol is a propargyl alcohol derivative featuring a phenyl ring substituted with an amino (-NH₂) group at the ortho position and a hydroxyl (-OH) group on the propargyl chain. This structure combines aromaticity with the reactivity of both the amino and hydroxyl groups, making it a versatile intermediate in organic synthesis. The ortho-substitution pattern may lead to intramolecular hydrogen bonding between the -NH₂ and -OH groups, affecting molecular conformation and stability .
Properties
CAS No. |
125812-44-4 |
|---|---|
Molecular Formula |
C9H9NO |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
3-(2-aminophenyl)prop-2-yn-1-ol |
InChI |
InChI=1S/C9H9NO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6,11H,7,10H2 |
InChI Key |
TZCKRVVSNALEHZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C#CCO)N |
Canonical SMILES |
C1=CC=C(C(=C1)C#CCO)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural Analogs of 3-(2-Aminophenyl)prop-2-yn-1-ol
Substituent Impact Analysis:
- Electron-Donating Groups (e.g., -NH₂, -OCH₃): Enhance aromatic ring reactivity toward electrophiles. The ortho -NH₂ group in the target compound may facilitate intramolecular hydrogen bonding, stabilizing specific conformations .
- Electron-Withdrawing Groups (e.g., -NO₂, -CF₃): Increase susceptibility to nucleophilic attack. For instance, 3-(3-nitrophenyl)prop-2-yn-1-ol exhibits high reactivity in cross-coupling reactions (94% yield) .
- Halogens (e.g., -Br): Enable further functionalization via halogen exchange (e.g., Suzuki coupling) .
Physicochemical and Spectroscopic Properties
Hydrogen Bonding and Stability:
- The ortho -NH₂ group in this compound likely forms intramolecular hydrogen bonds with the propargyl -OH, reducing solubility in nonpolar solvents compared to analogs like 3-phenylprop-2-yn-1-ol .
- In contrast, 3-(3-methoxyphenyl)prop-2-yn-1-ol lacks such interactions, leading to higher solubility in organic solvents .
Spectroscopic Data:
- NMR: The target compound’s ¹H-NMR would show a singlet for the acetylenic proton (δ ~2.5–3.5 ppm) and broad signals for -NH₂ and -OH groups (δ ~1.5–5.0 ppm). Coupling constants (e.g., J(1,2) ≈ 8 Hz in glycosylated derivatives) confirm stereochemistry in related compounds .
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